molecular formula C20H32Cl3NO3 B12730811 2,4,5-t Dodecylammonium CAS No. 53404-84-5

2,4,5-t Dodecylammonium

Cat. No.: B12730811
CAS No.: 53404-84-5
M. Wt: 440.8 g/mol
InChI Key: OIGSRMZMSCHCPF-UHFFFAOYSA-N
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Description

The term "2,4,5-T Dodecylammonium" refers to a surfactant-modified adsorbent system where dodecylammonium (a quaternary ammonium cation with a C₁₂ alkyl chain) is used to functionalize materials like bentonite or sepiolite for enhanced adsorption of herbicides such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5) . This modification increases hydrophobicity and ion-exchange capacity, enabling efficient removal of chlorinated phenoxyacetic acids from aqueous environments. Notably, dodecylammonium-modified sepiolite (DS) exhibits higher adsorption capacity than modified bentonite (DB) for 2,4,5-T and related herbicides .

Properties

CAS No.

53404-84-5

Molecular Formula

C20H32Cl3NO3

Molecular Weight

440.8 g/mol

IUPAC Name

dodecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C12H27N.C8H5Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h2-13H2,1H3;1-2H,3H2,(H,12,13)

InChI Key

OIGSRMZMSCHCPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with dodecylamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically formulated into various herbicidal formulations for agricultural use .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenoxyacetic acid dodecylammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trichlorophenoxyacetic acid dodecylammonium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing damage to the vascular tissue of plants. This results in the death of broad-leaved weeds .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Dodecylammonium-modified sepiolite (DS) Not specified Not specified Single C₁₂ chain; high adsorption for 2,4,5-T (Freundlich model preferred)
Dodecyldimethylammonium chloride C₁₄H₃₂ClN 249.867 Two methyl groups on N; used as a surfactant/disinfectant
Didodecyldimethylammonium chloride C₂₆H₅₄ClN 424.17 Two C₁₂ chains; higher hydrophobicity; used in antimicrobial applications
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride C₂₃H₄₁ClNO 406.03 Aromatic benzyl group; potential for enhanced π-π interactions

Adsorption Performance

From studies on herbicide adsorption (e.g., 2,4,5-T, 2,4-D, MCPA):

  • Adsorption Capacity Order : 2,4-DB > 2,4,5-T > 2,4-DP > 2,4-D > MCPA .
  • Material Efficiency : Modified sepiolite (DS) outperforms bentonite (DB) due to its fibrous structure and higher surface area .
  • Mechanism : Hydrophobic interactions dominate for longer-chain herbicides (e.g., 2,4-DB), while electrostatic interactions are critical for 2,4,5-T .

Key Differences

  • Chain Number: Single-chain dodecylammonium (DS/DB) is less hydrophobic than didodecyldimethylammonium (two C₁₂ chains), which may limit its efficacy for non-polar contaminants .
  • Functional Groups : Dodecyldimethylammonium chloride’s methyl groups reduce steric hindrance, enhancing surfactant mobility . In contrast, the benzyl group in (p-dodecylbenzyl) derivatives improves affinity for aromatic herbicides like 2,4,5-T .
  • Applications : While DS/DB systems target herbicide removal, didodecyldimethylammonium salts are prioritized for antimicrobial uses due to their higher biocidal activity .

Research Findings and Limitations

  • Freundlich Model Superiority : Adsorption of 2,4,5-T on DS/DB follows the Freundlich isotherm (R² > 0.95), indicating heterogeneous surface binding .
  • Competitive Adsorption : In mixed herbicide systems, 2,4,5-T is outcompeted by 2,4-DB due to the latter’s longer alkyl chain and hydrophobicity .
  • Knowledge Gaps: Direct comparisons between dodecylammonium and didodecylammonium adsorbents for 2,4,5-T are lacking. Most data derive from single-compound studies .

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